3-Amino-4-(difluoromethoxy)benzonitrile
Overview
Description
3-Amino-4-(difluoromethoxy)benzonitrile is an organic compound characterized by the presence of an amino group (-NH2), a difluoromethoxy group (-OCHF2), and a nitrile group (-CN) attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-amino-4-hydroxybenzonitrile as the starting material.
Reaction Steps: The hydroxyl group (-OH) is substituted with a difluoromethoxy group (-OCHF2) through a reaction with difluoromethylating agents such as diethylaminosulfur trifluoride (DAST).
Reaction Conditions: The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the nitrile group, and the temperature is maintained at around 0°C to 5°C to control the reaction rate.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to form an amine (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in ether solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 3-Amino-4-(difluoromethoxy)benzoic acid.
Reduction: 3-Amino-4-(difluoromethoxy)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-(difluoromethoxy)benzonitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-4-(difluoromethoxy)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways.
Comparison with Similar Compounds
3-Amino-4-hydroxybenzonitrile: Lacks the difluoromethoxy group.
3-Amino-4-(trifluoromethoxy)benzonitrile: Contains a trifluoromethoxy group instead of difluoromethoxy.
3-Amino-4-methoxybenzonitrile: Contains a methoxy group instead of difluoromethoxy.
Uniqueness: The presence of the difluoromethoxy group in 3-Amino-4-(difluoromethoxy)benzonitrile imparts unique chemical properties, such as increased stability and reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
3-amino-4-(difluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)13-7-2-1-5(4-11)3-6(7)12/h1-3,8H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQCKWIKOZPSOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211578-67-4 | |
Record name | 3-amino-4-(difluoromethoxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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